Methyl 2-(dimethylphosphoryl)isonicotinate
Overview
Description
Methyl 2-(dimethylphosphoryl)isonicotinate is a chemical compound with the molecular formula C₉H₁₂NO₃P. It is a derivative of isonicotinic acid and contains a dimethylphosphoryl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-(dimethylphosphoryl)isonicotinate can be synthesized through a multi-step process involving the reaction of isonicotinic acid with dimethylphosphoryl chloride in the presence of a base such as triethylamine. The reaction typically occurs under anhydrous conditions and at a controlled temperature to ensure the desired product is obtained .
Industrial Production Methods
This would include optimizing reaction conditions, using industrial-grade reagents, and implementing purification techniques such as recrystallization or chromatography to achieve high purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(dimethylphosphoryl)isonicotinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to yield different derivatives.
Substitution: The phosphoryl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions typically require controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphoryl oxides, while reduction could produce phosphine derivatives .
Scientific Research Applications
Methyl 2-(dimethylphosphoryl)isonicotinate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: It may be explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: The compound is used in pest management as a semiochemical to attract and trap pests such as thrips
Mechanism of Action
The mechanism of action of Methyl 2-(dimethylphosphoryl)isonicotinate involves its interaction with specific molecular targets. In pest management, it acts as a semiochemical, influencing the behavior of pests by mimicking natural chemical signals. This leads to increased trap capture and effective pest control . In medicinal applications, the compound’s mechanism would depend on its interaction with biological targets, potentially involving phosphorylation pathways .
Comparison with Similar Compounds
Similar Compounds
Methyl isonicotinate: A related compound used in pest management.
Methyl nicotinate: Used as a rubefacient in topical preparations for muscle and joint pain.
2-Methylheptyl isonicotinate: Known for its antifungal and antibacterial properties.
Uniqueness
Methyl 2-(dimethylphosphoryl)isonicotinate is unique due to the presence of the dimethylphosphoryl group, which imparts distinct chemical properties and reactivity. This makes it particularly useful in applications requiring specific interactions with phosphoryl groups, setting it apart from other similar compounds .
Properties
IUPAC Name |
methyl 2-dimethylphosphorylpyridine-4-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12NO3P/c1-13-9(11)7-4-5-10-8(6-7)14(2,3)12/h4-6H,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHQRCARRAYVXLL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=NC=C1)P(=O)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12NO3P | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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